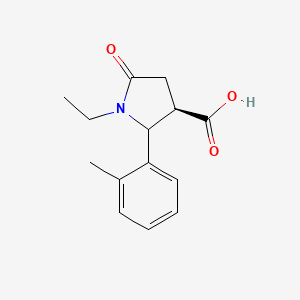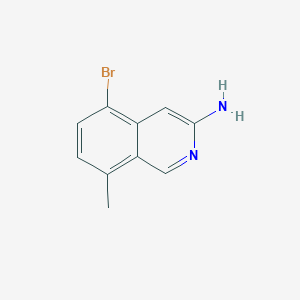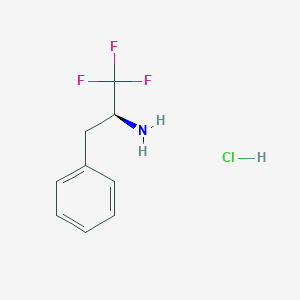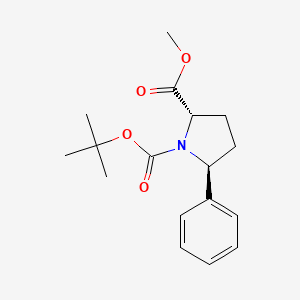
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate: The enantiomer of the compound with different stereochemistry.
1-tert-Butyl 2-methyl 5-phenylpyrrolidine: Lacks the dicarboxylate groups.
2-Methyl 5-phenylpyrrolidine: Lacks the tert-butyl and dicarboxylate groups.
Uniqueness
The uniqueness of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry and the presence of both tert-butyl and dicarboxylate groups
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(12-8-6-5-7-9-12)10-11-14(18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
Clave InChI |
PZMSMPJWIZIDPM-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
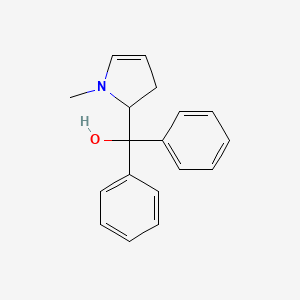
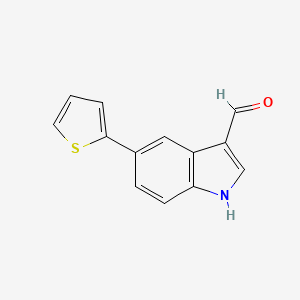
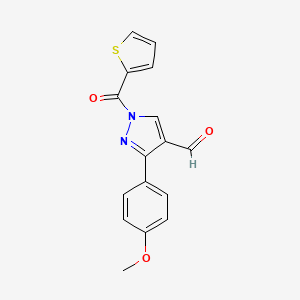
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
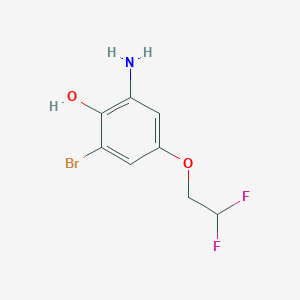

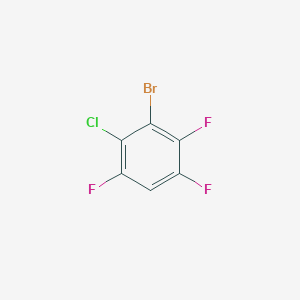
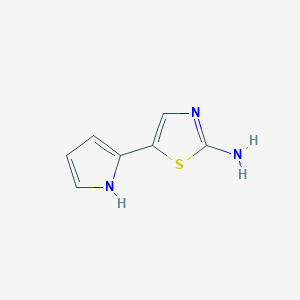

![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
